2-Amino-5-iodobenzaldehyde

Overview

Description

2-Amino-5-iodobenzaldehyde is a chemical compound used in scientific research. It has a molecular formula of C7H6INO and an average mass of 247.033 Da . It is characterized by its high perplexity and burstiness, making it valuable for diverse applications such as organic synthesis and medicinal chemistry.

Synthesis Analysis

While there are no direct synthesis methods for this compound found, a similar compound, 2-amino-3,5-dibromobenzaldehyde, has been synthesized using o-nitrobenzaldehyde as a raw material. The nitro group is reduced using an iron powder/glacial acetic acid system to obtain an o-aminobenzaldehyde mixture. This mixture is then cooled and directly dropped with bromine to obtain 2-amino-3,5-dibromobenzaldehyde .Molecular Structure Analysis

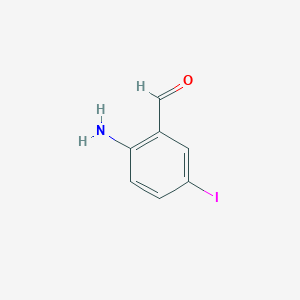

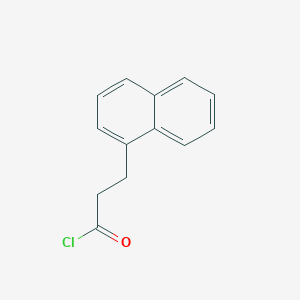

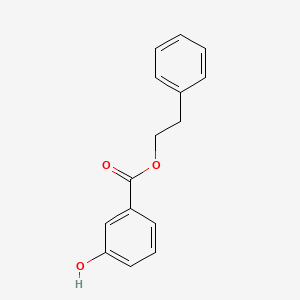

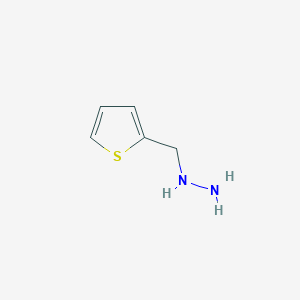

The molecular structure of this compound consists of a benzene ring substituted with an amino group (NH2) at the 2nd position and an iodine atom at the 5th position . The benzene ring also has a formyl group (CHO) attached, contributing to its aldehyde classification .Physical and Chemical Properties Analysis

This compound has a density of 2.0±0.1 g/cm³, a boiling point of 331.8±37.0 °C at 760 mmHg, and a flash point of 154.5±26.5 °C . It has 2 H-bond acceptors, 2 H-bond donors, and 1 freely rotating bond . Its polar surface area is 43 Ų .Scientific Research Applications

Synthesis and Chemical Reactions

- Annulation Reactions : 2-Iodobenzaldehyde derivatives, which include 2-Amino-5-iodobenzaldehyde, have been utilized in palladium-catalyzed annulation reactions with ynamides, leading to the synthesis of polysubstituted amino-indenones. This process demonstrates a regiodivergent selectivity based on the type of ynamide used (Golling, Hansjacob, Bami, Leroux, & Donnard, 2022).

Biological and Medicinal Applications

- Antioxidant and Antimicrobial Properties : A study focused on synthesizing Schiff base compounds using 2-hydroxybenzaldehyde and exploring their antioxidant, enzyme inhibition, and antimicrobial properties. This research highlights the potential biomedical applications of benzaldehyde derivatives in the development of new therapeutic agents (Sumrra, Kausar, Raza, Zubair, Zafar, Nadeem, Mughal, Chohan, Mushtaq, & Rashid, 2018).

Analytical Chemistry Applications

- Fluorescence Derivatization Reagent : In liquid chromatography, 2-Amino-4,5-ethylenedioxyphenol, a relative of this compound, has been used as a fluorescence derivatization reagent for aromatic aldehydes. This indicates the potential utility of similar compounds in analytical techniques (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).

Chemical Synthesis and Ligand Formation

- Synthesis of Chiral Amino Alcohols : Research on the preparation of chiral amino alcohols from derivatives of benzaldehydes, including this compound, underscores its utility in organic synthesis and ligand formation (Yuan-yuan, 2011).

Material Science and Coordination Chemistry

- Synthesis of Schiff Base Ligands : The creation of Schiff base ligands using 2-hydroxy-5-iodobenzaldehyde, a structurally similar compound to this compound, demonstrates its role in coordination chemistry and potential applications in material science (Bikas, Mirzakhani, Noshiranzadeh, Sanchiz, Krawczyk, Kalofolias, & Lis, 2020).

Future Directions

There is significant interest in the development of new molecules with potent activity against otherwise highly resistant pathogens . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . This suggests potential future directions in the development of new pharmaceuticals and research compounds.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as aminoglycosides, bind to the bacterial ribosome, leading to inhibition of protein synthesis .

Mode of Action

It’s known that molecules containing 2′-amino groups, instead of a 2′-hydroxyl, favor adenylation to occur . This suggests that 2-Amino-5-iodobenzaldehyde might interact with its targets through a similar mechanism.

Biochemical Pathways

It’s known that aminoglycosides, which are structurally similar, affect protein synthesis pathways .

Result of Action

It’s known that similar compounds, such as aminoglycosides, have bactericidal activity .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

Properties

IUPAC Name |

2-amino-5-iodobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6INO/c8-6-1-2-7(9)5(3-6)4-10/h1-4H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXABUHLZTXEVNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B3176404.png)

![3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3176450.png)